molecular formula C23H18N4O4 B2602651 N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide CAS No. 904279-32-9

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide

Cat. No. B2602651
CAS RN: 904279-32-9
M. Wt: 414.421
InChI Key: DRGMCXQSLNZYQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compounds shows that they typically have a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a quinazoline ring . The exact molecular structure of “N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide” would require further analysis.

Scientific Research Applications

Antimicrobial Activity

Research on similar quinazoline derivatives has shown potential antimicrobial properties. For instance, a series of semicarbazide derivatives with quinazolinone cores were synthesized and tested for their in vitro antibacterial and antifungal activities against pathogenic microorganisms. These compounds demonstrated activity across all tested microorganism strains, highlighting the antimicrobial potential of quinazoline compounds (Saravanan, Alagarsamy, & Prakash, 2015).

Synthetic Approaches

In the realm of chemical synthesis, various methodologies have been developed to construct quinazoline derivatives. One method involves a one-pot synthesis from 2-nitrobenzamides, employing sodium dithionite as a reducing agent. This approach simplifies the preparation of 2-substituted quinazolin-4(3H)-ones, showcasing the versatility of quinazoline synthesis techniques (Romero, Salazar, & López, 2013).

Pharmacological Importance

Studies have explored the pharmacological aspects of quinazoline derivatives, including their anti-inflammatory, analgesic, and antibacterial activities. For example, novel 6-bromoquinazolinone derivatives were synthesized and assessed for their pharmacological activities, revealing their significance in medical chemistry (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-13-16(26-15(2)24-20-9-5-3-7-17(20)23(26)29)11-12-19(14)25-22(28)18-8-4-6-10-21(18)27(30)31/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGMCXQSLNZYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide

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